molecular formula C8H9NO3 B2509081 methyl 5-formyl-3-methyl-1H-pyrrole-2-carboxylate CAS No. 1554586-97-8

methyl 5-formyl-3-methyl-1H-pyrrole-2-carboxylate

Cat. No. B2509081
CAS RN: 1554586-97-8
M. Wt: 167.164
InChI Key: KLCBHOYRPNHBAG-UHFFFAOYSA-N
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Description

“Methyl 5-formyl-3-methyl-1H-pyrrole-2-carboxylate” is a chemical compound with the CAS Number: 1554586-97-8 . It has a molecular weight of 167.16 . The IUPAC name for this compound is “methyl 5-formyl-3-methyl-1H-pyrrole-2-carboxylate” and its InChI Code is 1S/C8H9NO3/c1-5-3-6 (4-10)9-7 (5)8 (11)12-2/h3-4,9H,1-2H3 .


Molecular Structure Analysis

The molecular structure of “methyl 5-formyl-3-methyl-1H-pyrrole-2-carboxylate” can be represented by the InChI Code: 1S/C8H9NO3/c1-5-3-6 (4-10)9-7 (5)8 (11)12-2/h3-4,9H,1-2H3 . This indicates that the molecule consists of 8 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

“Methyl 5-formyl-3-methyl-1H-pyrrole-2-carboxylate” is a powder at room temperature . The compound is stable at room temperature .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of methyl 5-formyl-3-methyl-1H-pyrrole-2-carboxylate, focusing on six unique fields:

Pharmaceutical Development

Methyl 5-formyl-3-methyl-1H-pyrrole-2-carboxylate is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its pyrrole ring structure is a common motif in many biologically active molecules, including antibiotics, anti-inflammatory agents, and anticancer drugs . The compound’s ability to participate in diverse chemical reactions makes it a versatile building block for drug discovery and development.

Organic Synthesis

In organic chemistry, this compound is used as a precursor for the synthesis of more complex molecules. Its formyl and ester functional groups allow for a range of chemical transformations, including condensation reactions, cyclizations, and reductions . This versatility makes it a useful reagent in the synthesis of heterocyclic compounds, which are prevalent in many natural products and pharmaceuticals.

Material Science

Methyl 5-formyl-3-methyl-1H-pyrrole-2-carboxylate is explored in the field of material science for the development of novel polymers and advanced materials. Its unique structure can be incorporated into polymer backbones to impart specific properties such as enhanced thermal stability, conductivity, or mechanical strength . These materials have potential applications in electronics, coatings, and nanotechnology.

Biological Research

In biological research, this compound is used to study the structure-activity relationships of pyrrole-containing molecules. By modifying its structure, researchers can investigate how changes affect biological activity, which is crucial for understanding the mechanisms of action of various bioactive compounds . This knowledge can lead to the design of more effective drugs and therapeutic agents.

Agricultural Chemistry

The compound is also utilized in agricultural chemistry for the development of new agrochemicals, such as herbicides, fungicides, and insecticides . Its ability to interfere with biological processes in pests and pathogens makes it a promising candidate for protecting crops and improving agricultural productivity.

Environmental Science

In environmental science, methyl 5-formyl-3-methyl-1H-pyrrole-2-carboxylate is studied for its potential role in the degradation of pollutants. Its reactive functional groups can participate in photochemical and catalytic processes that break down harmful environmental contaminants . This application is particularly relevant for developing sustainable methods for pollution control and remediation.

Safety and Hazards

“Methyl 5-formyl-3-methyl-1H-pyrrole-2-carboxylate” is associated with several hazard statements including H302, H312, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Mechanism of Action

The mode of action of a pyrrole compound would depend on its specific chemical structure and the functional groups present. It would interact with its target in the body to exert a biological effect. The exact biochemical pathways affected would also depend on the specific targets of the compound .

Pharmacokinetics, which includes absorption, distribution, metabolism, and excretion (ADME) properties, would be influenced by factors such as the compound’s chemical structure, formulation, route of administration, and dose. These factors would also affect the compound’s bioavailability .

The result of the compound’s action would be a change in cellular function, which could be beneficial (as in the case of a therapeutic effect) or harmful (as in the case of toxicity) .

The action environment, including factors such as pH, temperature, and the presence of other molecules, could influence the compound’s action, efficacy, and stability .

properties

IUPAC Name

methyl 5-formyl-3-methyl-1H-pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-5-3-6(4-10)9-7(5)8(11)12-2/h3-4,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCBHOYRPNHBAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1)C=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 5-formyl-3-methyl-1H-pyrrole-2-carboxylate

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